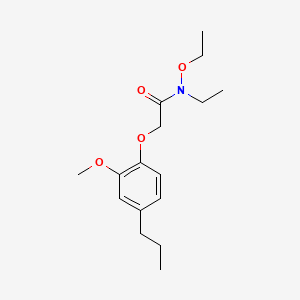
Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- is a synthetic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- involves multiple steps, including the formation of intermediate compounds The process typically starts with the reaction of hydroxylamine with ethyl acetate to form acetohydroxamic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as enzyme inhibitors for treating specific diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- involves its interaction with specific molecular targets. It acts as an enzyme inhibitor, particularly targeting urease enzymes. By inhibiting urease, the compound prevents the hydrolysis of urea, leading to a decrease in ammonia production and pH levels in the affected environment .
類似化合物との比較
Similar Compounds
Acetohydroxamic acid: A simpler analog with similar enzyme inhibitory properties.
Salicylhydroxamic acid: Another hydroxamic acid derivative with distinct biological activities.
Hydroxylamine derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- is unique due to its specific structural modifications, which enhance its chemical stability and biological activity compared to other similar compounds
特性
CAS番号 |
93146-61-3 |
|---|---|
分子式 |
C16H25NO4 |
分子量 |
295.37 g/mol |
IUPAC名 |
N-ethoxy-N-ethyl-2-(2-methoxy-4-propylphenoxy)acetamide |
InChI |
InChI=1S/C16H25NO4/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)21-7-3/h9-11H,5-8,12H2,1-4H3 |
InChIキー |
GOSGYQXZWSJFPG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1)OCC(=O)N(CC)OCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)
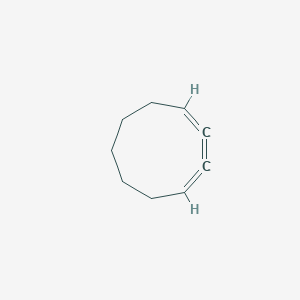
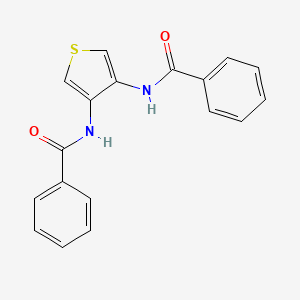
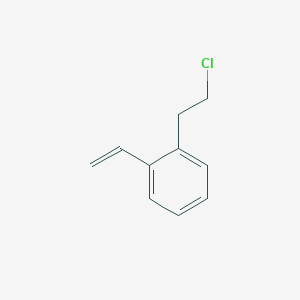
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)
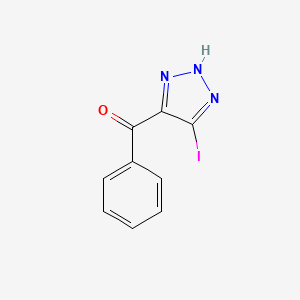
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)
![2-[(20-Bromoicosyl)oxy]oxane](/img/structure/B14367845.png)
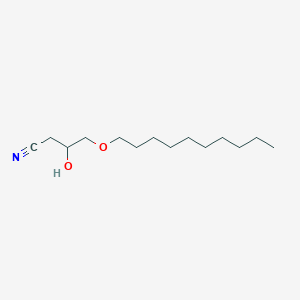
![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)

